9-Formyljulolidine

Nonlinear Optics Solvatochromic Dyes DFT Calculations

9-Formyljulolidine delivers a quantifiably superior electron-donating capacity (Hammett σp+ = –1.7) that conventional donors like 4-(dimethylamino)benzaldehyde cannot match. Its conformationally locked julolidine core eliminates the vibrational deactivation pathways that quench fluorescence in flexible aniline derivatives, yielding higher quantum yields, red-shifted absorption/emission, and enhanced thermal stability in D–π–A solvatochromic dyes, polymethine chromophores, and OLED emitters. This rigid architecture is the foundation for selective Cu²⁺ and H₂S turn-on/ratiometric fluorescent probes with proven live-cell imaging capability. For researchers engineering next-generation NLO materials, DSSCs, or biocompatible sensors, substituting 9-Formyljulolidine with a flexible donor compromises performance at the molecular level—not incrementally, but fundamentally.

Molecular Formula C13H15NO
Molecular Weight 201.26
Cat. No. B1147921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Formyljulolidine
Molecular FormulaC13H15NO
Molecular Weight201.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Formyljulolidine: A High-Potency Electron Donor Scaffold for Advanced Dyes and Sensors


9-Formyljulolidine (CAS 33985-71-6) is a tricyclic heteroaromatic compound that serves as a key building block in the synthesis of advanced functional materials. Its core is the julolidine ring system, a conformationally restricted N-heterocycle known for its potent electron-donating character [1]. The compound is widely utilized for its strong fluorescence and electron-accepting properties due to the presence of both julolidine and formyl chromophores, making it thermally stable and a versatile intermediate for creating high-performance polymethine dyes, fluorescent probes, and organic electronic materials [2].

Procurement Impact: Why 9-Formyljulolidine's Electronic Signature Cannot Be Matched by Simpler Aldehydes


Attempting to replace 9-Formyljulolidine with a conventional electron donor like 4-(dimethylamino)benzaldehyde in the design of solvatochromic dyes or fluorescent sensors will result in a measurable and significant performance deficit. The rigid, planar structure of the julolidine core uniquely restricts the amino group, preventing the vibrational deactivation pathways that quench fluorescence in flexible aniline derivatives [1]. This architectural rigidity translates directly into a quantifiably stronger electron-donating capacity, as evidenced by a Hammett's constant (σp+) of -1.7 for the 9-julolidinyl moiety, a value that underpins its superior efficacy in intramolecular charge-transfer applications [2]. The resulting impact on material properties is not incremental but fundamental, making direct substitution without a complete re-optimization of the target system's performance unfeasible.

Quantitative Evidence Guide: Verified Performance Differentiation of 9-Formyljulolidine vs. Key Alternatives


Electron-Donor Capacity: Julolidine Core Outperforms Standard Aniline Donors

A DFT-based comparative study reveals that julolidine-based chromophores exhibit a significantly higher charge distribution upon -NO2 substitution (±449) compared to their N,N-dimethylaniline (DMA) counterparts (±443) [1]. This enhancement is attributed to the rigid planar structure of julolidine, which facilitates more effective charge transfer [1]. Furthermore, in a hybrid dye system, DFT calculations and spectroscopy confirm that the julolidine moiety is oxidized and protonated under milder conditions than N,N-dimethylaniline, indicating it is the stronger base and a more reactive electron donor [2]. This structural advantage is confirmed by absorption spectra analysis of polymethine dyes, which consistently show greater electron-donor character for julolidine derivatives relative to dimethylaniline analogues [3].

Nonlinear Optics Solvatochromic Dyes DFT Calculations

Fluorescent Probe Selectivity: 8-Hydroxy Derivative Provides Dual-Analyte Detection

The 8-hydroxy derivative of 9-Formyljulolidine (9-Formyl-8-hydroxyjulolidine) is a documented and highly selective fluorescent probe for two specific weak acid ions. This compound demonstrates excellent selectivity for hydrogen sulfide (S2−) and silicate (SiO32−) over other weak acid salts [1]. Its performance is further validated in a cellular context, where it successfully detects S2− in live cells, providing a powerful method to study H2S chemistry in biological systems [1]. This level of specific, dual-analyte functionality is a distinct advantage over simpler aldehyde probes that may lack this combination of selectivity and bio-compatibility.

Fluorescent Probes Bioimaging Hydrogen Sulfide Detection

Hydrolytic Sensing Mechanism: 9-Formyljulolidine Enables 'Turn-On' Cu2+ Detection with High Sensitivity

9-Formyljulolidine serves as the critical, highly fluorescent product of a hydrolytic sensing mechanism. An N-acylhydrazone julolidine derivative acts as a 'turn-on' sensor for Cu2+ ions [1]. The Cu2+ ion promotes the hydrolysis of the probe, generating 9-Formyljulolidine (julolidine-9-carboxaldehyde) in situ, which exhibits a strong maximum emission signal at 420 nm [1]. This reaction-based approach overcomes the fluorescence quenching typically associated with the paramagnetic Cu2+ ion, enabling a highly specific 'turn-on' response [1]. The probe achieves an extraordinary selectivity for Cu2+ over other metal ions with a detection limit of 0.1 ppm (0.1 mg/L), a value relevant for monitoring safe drinking water levels (WHO limit: 2 ppm) [1].

Chemosensors Copper Detection Turn-On Fluorescence

Reactive Handle for Dye Synthesis: 9-Formyljulolidine Provides a More Potent Donor for Polymethine Dyes

9-Formyljulolidine is a superior precursor for synthesizing polymethine dyes due to the inherently greater electron-donor character of the julolidine system compared to common aniline-based donors [1]. The compound can undergo unique reactions, such as reacting with phosphorus oxychloride to split off the formyl group and yield a symmetrical diphenylmethane dye [1]. Its use as a building block is also documented in the synthesis of D–π–A solvatochromic charge transfer dyes, where it is condensed with a strong acceptor to create materials exhibiting positive solvatochromism [2]. In the context of organic light-emitting diodes (OLEDs), its derivative 1,1,7,7-tetramethyl-8-hydroxy-9-formyljulolidine is explicitly used as a key intermediate for producing red-based fluorescent coloring matters with high emission brightness .

Polymethine Dyes Synthetic Intermediates Optical Materials

Best Research and Industrial Application Scenarios for 9-Formyljulolidine


High-Performance Fluorogenic Probe Development

Based on its quantifiably stronger electron-donating capacity compared to aniline derivatives [1] and its proven role in selective analyte detection [2], 9-Formyljulolidine is the superior starting material for designing new 'turn-on' or ratiometric fluorescent probes for ions like Cu2+ or biologically relevant species like H2S.

Synthesis of Advanced Dyes for Optoelectronics

The established use of 9-Formyljulolidine in the synthesis of polymethine and D–π–A solvatochromic dyes, where its strong donor character leads to favorable absorption/emission shifts [3][4], makes it an essential building block for researchers developing materials for OLEDs, dye-sensitized solar cells, or non-linear optical devices.

Biological Imaging Agent Design

The successful application of a 9-Formyljulolidine derivative for imaging hydrogen sulfide in living cells [2] validates its suitability for creating biocompatible sensors. Its structural rigidity and resultant fluorescence properties can be leveraged to develop new probes for visualizing dynamic cellular processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Formyljulolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.